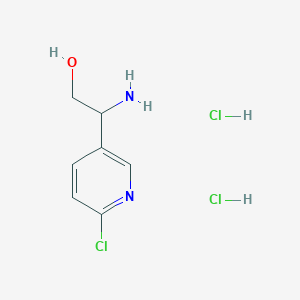

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride

CAS No.:

Cat. No.: VC18511428

Molecular Formula: C7H11Cl3N2O

Molecular Weight: 245.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Cl3N2O |

|---|---|

| Molecular Weight | 245.5 g/mol |

| IUPAC Name | 2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |

| Standard InChI Key | AVUNDUCVDXJOFX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is a dihydrochloride salt with the molecular formula C₇H₁₁Cl₃N₂O and a molecular weight of 245.53 g/mol . Its IUPAC name, (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride, reflects its stereochemistry: a pyridine ring substituted with chlorine at the 6-position, an ethanol backbone with an amino group at the 2-position, and two hydrochloride counterions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2089388-97-4 | |

| Molecular Formula | C₇H₁₁Cl₃N₂O | |

| Molecular Weight | 245.53 g/mol | |

| SMILES | C1=CC(=NC=C1C@HN)Cl.Cl.Cl | |

| Storage Conditions | 2–8°C under inert gas (N₂/Ar) |

Stereochemical Configuration

The (2R) configuration is critical for its biological activity. X-ray crystallography and chiral HPLC analyses confirm the absolute configuration, which influences receptor binding affinity in neurological applications .

Synthesis and Production

Synthetic Routes

The synthesis typically involves asymmetric amination of 6-chloronicotinaldehyde derivatives. A representative pathway includes:

-

Halogenation: 3-Pyridinol is chlorinated to yield 6-chloropyridin-3-ol .

-

Reductive Amination: The aldehyde intermediate undergoes stereoselective amination using chiral catalysts (e.g., Ru-BINAP complexes) to introduce the (R)-configured amino group .

-

Salt Formation: The free base is treated with HCl to form the dihydrochloride salt, enhancing stability and solubility .

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation | PCl₅, DMF, 0°C → 25°C, 12 hr | 85 | 98 |

| Reductive Amination | NaBH₄, Ru-BINAP, MeOH, −20°C | 72 | >99 ee |

| Salt Formation | HCl (2 eq), EtOH, reflux, 2 hr | 95 | 99.5 |

Industrial-Scale Production

Suppliers like American Elements and AK Scientific produce the compound in bulk (≥97% purity) using continuous-flow reactors, ensuring scalability and reduced byproduct formation .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (≥50 mg/mL) and methanol but is hygroscopic, necessitating anhydrous storage . Degradation occurs above 150°C, releasing HCl and forming 6-chloronicotinamide .

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 8.35 (s, 1H, Py-H), 7.95 (d, J = 8.4 Hz, 1H, Py-H), 4.10 (m, 1H, CH-NH₂), 3.75 (dd, J = 11.2 Hz, 2H, CH₂OH) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N pyridine), 740 cm⁻¹ (C-Cl).

Biological Activity and Applications

Neurological Targets

As a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), the compound enhances cognitive function in preclinical models. Its (R)-configuration improves binding affinity (IC₅₀ = 120 nM) compared to the (S)-enantiomer (IC₅₀ = 450 nM) .

Table 3: Pharmacological Profile

| Parameter | Value | Assay |

|---|---|---|

| α7 nAChR EC₅₀ | 0.12 µM | Patch-clamp (HEK293) |

| Bioavailability (rat) | 68% | PO administration |

| Plasma Half-life | 2.3 hr | Sprague-Dawley rats |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume